molecular formula C16H23N3O4 B8623589 TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE CAS No. 1052704-92-3

TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE

Cat. No.: B8623589
CAS No.: 1052704-92-3
M. Wt: 321.37 g/mol
InChI Key: NGEVAZIADBQPGZ-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE is a chemical compound with the molecular formula C16H24N2O4. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various chemical and pharmaceutical research applications. The compound is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a piperidinylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate typically involves the reaction of 1-(2-nitrophenyl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Dissolve 1-(2-nitrophenyl)piperidine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated addition of reagents, and continuous monitoring of reaction conditions to ensure high yield and purity. The product is typically purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide in the presence of strong acids or bases.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products Formed

    Reduction: 1-(2-Aminophenyl)piperidin-3-ylcarbamate.

    Substitution: Various substituted piperidin-3-ylcarbamates.

    Hydrolysis: 1-(2-Nitrophenyl)piperidine and carbon dioxide.

Scientific Research Applications

TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperidinylcarbamate moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2-piperidin-3-ylethyl)carbamate: Similar structure but with an ethyl group instead of a nitrophenyl group.

    Tert-butyl (1-(3-nitropyridin-2-yl)piperidin-3-yl)carbamate: Similar structure but with a nitropyridinyl group instead of a nitrophenyl group.

    Tert-butyl (2-morpholin-2-ylethyl)carbamate: Similar structure but with a morpholinyl group instead of a piperidinyl group.

Uniqueness

TERT-BUTYL N-[1-(2-NITROPHENYL)PIPERIDIN-3-YL]CARBAMATE is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

CAS No.

1052704-92-3

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

IUPAC Name

tert-butyl N-[1-(2-nitrophenyl)piperidin-3-yl]carbamate

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(20)17-12-7-6-10-18(11-12)13-8-4-5-9-14(13)19(21)22/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,17,20)

InChI Key

NGEVAZIADBQPGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The method of Example 1 was followed using 1-fluoro-2-nitrobenzene (1.0 eq), 3-N-Boc-aminopiperidine (1.0 eq), and DIEA (2.0 eq) in EtOH at 50° C. for 48 hours yielding tert-butyl 1-(2-nitrophenyl)piperidin-3-ylcarbamate (85%). LCMS (m/z): 322.2 (MH+); LC Rt=3.23 min.
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